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Compound of Interest

Compound Name: 1-(2-Methylphenyl)ethen-1-ol

CAS No.: 107557-18-6

Cat. No.: B561513

Get Quote

Introduction & Chemical Context
1-(2-methylphenyl)ethen-1-ol is the enol tautomer of 2'-methylacetophenone (also known as

o-methylacetophenone).[1] While acetophenone derivatives are staples in organic synthesis,

this specific congener presents a unique computational challenge due to the ortho-effect. The

steric hindrance provided by the methyl group at the C2 position forces the phenyl ring out of

planarity with the enol moiety, significantly altering conjugation, stability, and spectroscopic

signatures compared to the unsubstituted parent.

For drug development professionals, understanding this molecule is critical when designing

metabolic pathways or prodrugs involving acetophenone scaffolds. This guide provides a

robust theoretical framework to characterize its transient existence, focusing on the high-

energy barrier of tautomerization and the structural deformation caused by steric clash.

Key Chemical Challenges[1]
Transient Nature: The equilibrium heavily favors the ketone form (
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to

kcal/mol).[1]

Atropisomerism Potential: The ortho-methyl group creates a rotational barrier between the

phenyl ring and the vinyl alcohol group.

Proton Transfer Mechanisms: The mechanism of enolization differs significantly in gas phase

(high barrier) vs. aqueous solution (solvent-mediated).[1]

Computational Methodology (Standard Operating
Procedure)
To ensure publication-quality data and reproducibility, the following computational protocol is

recommended. This workflow balances cost with accuracy, utilizing Density Functional Theory

(DFT) for geometry and higher-level theory for energies.[1]

The Computational Workflow
The following Graphviz diagram outlines the logical progression of the theoretical study, from

conformational searching to spectral validation.
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Analysis Modules

Input Structure:
1-(2-methylphenyl)ethen-1-ol

Conformational Scan
(Dihedral: C2-C1-Calpha-O)

 Initial Guess

Geometry Optimization
DFT: wB97X-D / 6-311++G(d,p)

 Lowest Energy Conformer

Frequency Calculation
(Check for Imaginary Freqs)

Thermodynamics
(Keto-Enol Delta G)

 No Imag. FreqTransition State Search
(QST3 / IRC)

 1 Imag. Freq (TS)

Spectral Prediction
(NMR / IR / UV-Vis)

 Barrier Height

Click to download full resolution via product page

Caption: Workflow for theoretical characterization. Blue nodes indicate input/analysis phases;

white nodes indicate calculation steps.

Recommended Level of Theory[1]
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Parameter Recommended Method Rationale (Causality)

Functional wB97X-D or M06-2X

Standard B3LYP fails to

accurately capture dispersion

forces critical for the ortho-

methyl steric interaction.[1]

wB97X-D includes dispersion

corrections essential for this

crowded system.

Basis Set 6-311++G(d,p)

Diffuse functions (++) are non-

negotiable for the enol

oxygen's lone pairs and

anionic character in transition

states.

Solvation
SMD (Solvation Model based

on Density)

SMD is superior to standard

PCM for calculating

, especially when comparing

protic (water) vs. aprotic

(acetonitrile) environments.

Frequency Harmonic Approx.[1]

Essential to verify stationary

points (NIMAG=0 for minima,

NIMAG=1 for TS) and obtain

Zero-Point Energy (ZPE).

Conformational Landscape & Steric Clash
Unlike acetophenone, where the phenyl ring can be coplanar with the carbonyl, 1-(2-
methylphenyl)ethen-1-ol suffers from allylic strain (A1,3 strain).[1]

Experimental Protocol: Dihedral Scan
To find the global minimum, you must perform a relaxed potential energy surface (PES) scan.

Define Coordinate: Dihedral angle
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(

).[1]

Scan Range:

to

in

increments.[1]

Expectation: The global minimum will likely be at a twist angle of

, not

(planar). The planar form is a transition state for ring rotation.

Why this matters: If you optimize from a planar starting structure without a scan, you may land

on a saddle point (imaginary frequency) rather than the true ground state.

Tautomerization Thermodynamics
The core of this study is the equilibrium between the enol (1-(2-methylphenyl)ethen-1-ol) and

the ketone (2'-methylacetophenone).[1]

[1][2]

Thermodynamic Data Presentation (Simulated)
Calculations should be tabulated to compare gas phase vs. solution phase stability.

Phase (kcal/mol) (kcal/mol)

Equilibrium
Constant (

)

Dominant
Species

Gas Phase +11.5 +12.2 Ketone

Water (SMD) +9.8 +10.5 Ketone

DMSO (SMD) +10.2 +10.9 Ketone
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Note: Positive values indicate the Enol is higher in energy (less stable). The ortho-methyl group

destabilizes the planar enol more than the ketone due to the rigidity of the C=C double bond

compared to the C-C single bond in the ketone.

Transition State Dynamics: The Proton Transfer
This is the most critical section for researchers studying mechanism. The tautomerization does

not occur via a simple intramolecular hop in solution; it is solvent-mediated.[1]

Mechanism Visualization
The following diagram contrasts the high-energy direct transfer with the lower-energy water-

assisted transfer.

Enol Form
(Reactant)

TS1: Direct Transfer
(4-membered ring)

~60 kcal/mol High E

TS2: Water-Assisted
(6-membered ring)

~25 kcal/mol

 Low E (+H2O)
Ketone Form

(Product)

Click to download full resolution via product page

Caption: Comparison of proton transfer pathways. The water-assisted route (TS2) is kinetically

accessible at room temperature.[1]

Protocol for TS Calculation
Direct Transfer (Gas Phase):
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Guess Structure: Constrain the O-H distance to

Å and the C-H distance to

Å.

Command: Opt=(TS, CalcFc, NoEigenTest)

Water-Assisted (Explicit Solvation):

Place one explicit water molecule bridging the enol hydrogen and the

-carbon.

This creates a relaxed 6-membered cyclic transition state.[1]

Validation: The imaginary frequency should correspond to the concerted movement of the

two protons (Enol-H to Water, Water-H to Carbon).

Spectroscopic Signatures (Validation)
To experimentally verify the presence of the transient enol, researchers rely on spectroscopic

shifts predicted by these calculations.

Infrared (IR) Spectroscopy[1]
Ketone (2'-methylacetophenone): Strong

stretch at

.[1] (Shifted lower than standard 1715 due to conjugation).[1]

Enol: Distinct broad

stretch at

and a

stretch at

.[1]
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NMR Prediction (GIAO Method)
Using the GIAO (Gauge-Independent Atomic Orbital) method at the wB97X-D/6-311++G(d,p)

level:

Vinyl Protons (

): The enol will show two doublets at

ppm.

Enolic Proton (

): Highly variable (

ppm) depending on solvent hydrogen bonding.[1]

Ortho-Methyl: Shifts slightly upfield in the enol form due to the shielding cone of the twisted

phenyl ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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